1-(2-Azidoethyl)adamantane

Description

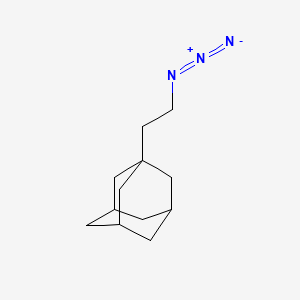

1-(2-Azidoethyl)adamantane is a nitrogen-rich adamantane derivative featuring an azide (-N₃) functional group attached via an ethyl linker to the 1-position of the adamantane cage. The azide group confers unique reactivity, enabling applications in click chemistry, polymer crosslinking, or pharmaceutical intermediates. The adamantane core provides exceptional thermal stability and lipophilicity, making such derivatives valuable in drug design and materials science .

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(2-azidoethyl)adamantane |

InChI |

InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |

InChI Key |

LEPCWSAJKVTGKS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:

Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.

Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.

Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.

Scientific Research Applications

1-(2-Azidoethyl)adamantane has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: The compound’s unique structure and reactivity make it useful in the development of novel materials, including polymers and nanomaterials.

Medicinal Chemistry: Derivatives of adamantane, including those with azido groups, have been explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties.

Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules through click chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.

In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The functional group at the ethyl linker significantly influences solubility, stability, and reactivity. Key analogs include:

Key Observations :

Thermal and Material Properties

Adamantane derivatives exhibit phase transitions influenced by substituents:

- Unsubstituted adamantane shows low hysteresis in barocaloric applications due to its spherical symmetry .

- 1-Haloadamantanes (e.g., 1-chloro or 1-bromo) exhibit higher entropy changes but increased hysteresis, suggesting that bulkier substituents like azidoethyl may further disrupt packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.